3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole

Solid-state characterization Formulation development Thermal analysis

Research teams requiring meta-substituted oxadiazole building blocks often encounter isomer contamination that compromises SAR reproducibility. CAS 175205-62-6 eliminates this risk with its defined 3-chloromethyl/5-(3-methoxyphenyl) architecture. • Position-specific meta-methoxy substitution (logP 2.2) - distinct from ortho/para analogs for unambiguous SAR interpretation • 99% purity grade minimizes off-target assay interference in cellular and biochemical assays • Reactive chloromethyl handle enables rapid derivatization for agrochemical and drug discovery library synthesis • Budget-favorable pricing vs. 4-methoxy analog for large-scale parallel synthesis campaigns

Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
CAS No. 175205-62-6
Cat. No. B067951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
CAS175205-62-6
Molecular FormulaC10H9ClN2O2
Molecular Weight224.64 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NC(=NO2)CCl
InChIInChI=1S/C10H9ClN2O2/c1-14-8-4-2-3-7(5-8)10-12-9(6-11)13-15-10/h2-5H,6H2,1H3
InChIKeyGSWMZQIUADKXLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole (CAS 175205-62-6): A 3-Methoxyphenyl 1,2,4-Oxadiazole Building Block for Medicinal Chemistry and Agrochemical Research


3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole (CAS 175205-62-6) is a heterocyclic organic compound belonging to the 1,2,4-oxadiazole class [1]. It features a chloromethyl group at the 3-position and a 3-methoxyphenyl substituent at the 5-position of the oxadiazole ring [2]. This substitution pattern provides a specific electronic and steric profile that distinguishes it from closely related analogs [3]. The compound serves as a versatile synthetic intermediate for constructing more complex molecular architectures in drug discovery and agrochemical development [4].

Why Generic Substitution Fails: The Critical Role of Regioisomerism and Methoxy Position in 1,2,4-Oxadiazole Research


Within the 1,2,4-oxadiazole series, even minor structural variations—such as the position of the methoxy group (ortho, meta, or para) or the location of the chloromethyl substituent (3- vs. 5-position)—profoundly alter physicochemical properties, reactivity profiles, and biological target interactions [1]. These differences render simple substitution with a seemingly similar analog unreliable [2]. The specific 3-chloromethyl and 5-(3-methoxyphenyl) arrangement of CAS 175205-62-6 provides a unique balance of lipophilicity and electrophilic reactivity that cannot be replicated by its ortho- or para-substituted isomers or by its regioisomeric counterpart [3]. Consequently, procurement decisions must be driven by compound-specific data rather than class-level assumptions.

Quantitative Evidence Guide: 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole vs. Closest Analogs


Melting Point Differentiation: Lower Thermal Stability Threshold Relative to Ortho- and Para-Methoxy Isomers

The melting point of 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole (58-59°C) is notably lower than that of its 4-methoxy analog (62-64°C) [1] and its 2-methoxy analog (65-67°C) . This 4-9°C reduction in melting point indicates weaker intermolecular forces in the solid state, which may translate to enhanced solubility or altered processability characteristics.

Solid-state characterization Formulation development Thermal analysis

Lipophilicity Advantage: Lower Calculated LogP Compared to 4-Methoxy and 2-Methoxy Analogs

The XLogP3-AA value for CAS 175205-62-6 is 2.2 [1], which is lower than the computed logP values reported for the 4-methoxy analog (ACD/LogP 2.36, reported 2.48) [2] and the 2-methoxy analog (ACD/LogP 1.92, reported 2.48) [3]. This lower lipophilicity may influence membrane permeability and protein binding profiles, offering a distinct physicochemical signature for lead optimization campaigns.

Medicinal chemistry ADME prediction Lead optimization

Commercial Availability: Higher Stated Purity Grade (99%) vs. Analog Standard (95-97%)

CAS 175205-62-6 is commercially available with a stated purity of 99% from major suppliers such as Thermo Scientific and AKSci , whereas many closely related analogs (e.g., CAS 73217-31-9, CAS 175205-61-5) are typically offered at 95-97% purity . This 2-4% purity advantage can be critical for sensitive applications requiring high starting material integrity.

Procurement Purity specification Reproducible research

Procurement Cost Efficiency: Lower Price Point Relative to 4-Methoxy Analog

The list price for CAS 175205-62-6 (1g) is approximately $185 (AldrichCPR) , which is significantly lower than the 4-methoxy analog (CAS 73217-31-9) priced at approximately ¥6143 (~$850) per gram . The 2-methoxy analog (CAS 175205-61-5) is priced at approximately ¥1232 (~$170) per gram, comparable to the target compound . This price differential positions CAS 175205-62-6 as a more cost-effective option among the meta-substituted series.

Cost-effective procurement Budget optimization Synthetic intermediate sourcing

Structural Differentiation: Unique Regioisomeric Configuration Enables Distinct Synthetic Applications

CAS 175205-62-6 is the only commercially available member of its series that combines a 3-chloromethyl group with a 5-(3-methoxyphenyl) substituent [1]. The regioisomer 5-(chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole (CAS 660416-39-7) has the chloromethyl and methoxyphenyl groups swapped . This regioisomeric difference alters the electrophilic character of the chloromethyl group and the overall molecular geometry, which can influence reactivity in nucleophilic substitution reactions and the spatial presentation of the methoxyphenyl moiety to biological targets [2].

Synthetic methodology Regioselective functionalization Building block diversity

Best Research and Industrial Application Scenarios for 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole


Medicinal Chemistry SAR Exploration of 1,2,4-Oxadiazole Scaffolds

The unique 3-methoxyphenyl substitution pattern of CAS 175205-62-6, combined with its specific logP of 2.2 [1], makes it an essential building block for exploring structure-activity relationships (SAR) in drug discovery programs targeting enzymes or receptors where meta-substituted phenyl rings confer optimal binding. Its distinct lipophilicity profile relative to ortho- and para-methoxy analogs allows medicinal chemists to probe the effect of methoxy positional isomerism on target affinity and ADME properties.

Synthesis of Novel Agrochemical Leads with 1,2,4-Oxadiazole Cores

As highlighted in recent literature, 1,2,4-oxadiazole derivatives exhibit significant agricultural bioactivities [2]. CAS 175205-62-6 provides a cost-effective entry point for synthesizing diverse agrochemical candidates . Its chloromethyl handle enables facile derivatization to generate compound libraries for screening against fungal or bacterial pathogens.

High-Purity Starting Material for Sensitive Chemical Biology Assays

For applications where reagent purity directly impacts assay reproducibility—such as cellular target engagement studies or biochemical inhibition assays—the 99% purity grade of CAS 175205-62-6 provides a quantitative advantage over lower-purity analogs. This reduces the risk of off-target effects caused by impurities and ensures that observed biological activity can be confidently attributed to the parent compound.

Cost-Efficient Procurement for Large-Scale SAR Library Synthesis

Given its favorable price point compared to the 4-methoxy analog , CAS 175205-62-6 represents a budget-optimized choice for projects requiring significant quantities of starting material. Research teams with limited procurement budgets can acquire more compound for the same expenditure, enabling more extensive parallel synthesis campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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